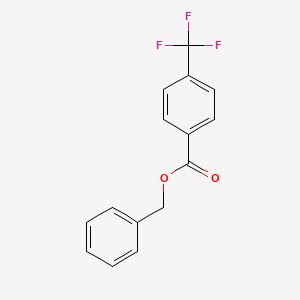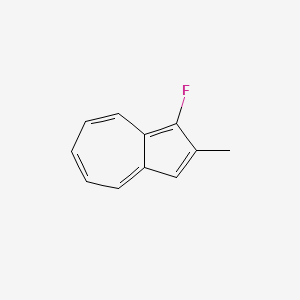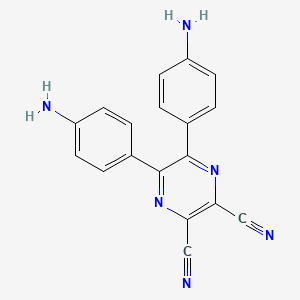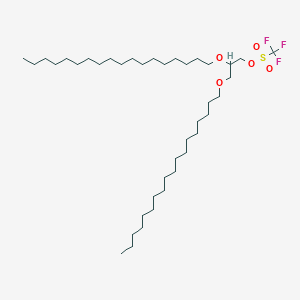
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of long octadecyloxy chains and a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate typically involves the reaction of 2,3-dihydroxypropyl trifluoromethanesulfonate with octadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored, and the product is purified using techniques such as distillation or chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, when reacted with an alkoxide, the product would be an ether derivative of the original compound .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The long octadecyloxy chains provide hydrophobic properties, which can influence the solubility and reactivity of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl trifluoromethanesulfonate: Another compound with a trifluoromethanesulfonate group, used as a methylating agent.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Used as a protecting group in organic synthesis.
Uniqueness
2,3-Bis(octadecyloxy)propyl trifluoromethanesulfonate is unique due to its combination of long hydrophobic chains and a highly reactive trifluoromethanesulfonate group. This combination allows it to be used in specialized applications where both hydrophobicity and reactivity are required .
Eigenschaften
CAS-Nummer |
213119-35-8 |
|---|---|
Molekularformel |
C40H79F3O5S |
Molekulargewicht |
729.1 g/mol |
IUPAC-Name |
2,3-dioctadecoxypropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C40H79F3O5S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-37-39(38-48-49(44,45)40(41,42)43)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38H2,1-2H3 |
InChI-Schlüssel |
LIFUBTRHFUMHEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C(F)(F)F)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
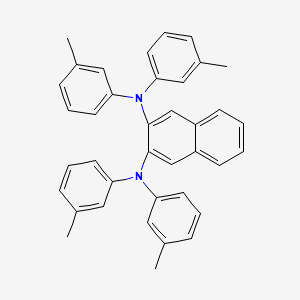

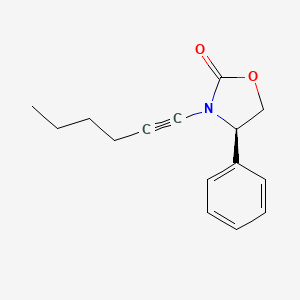
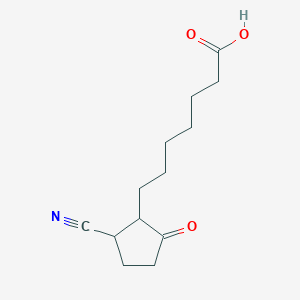

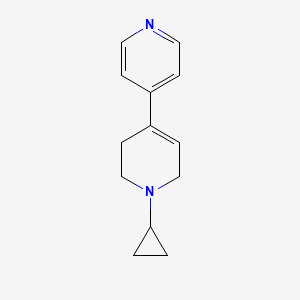
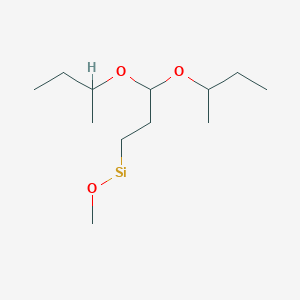
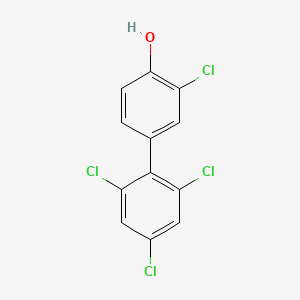
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
